molecular formula C15H20N2O4 B1358450 8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid CAS No. 445492-19-3

8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid

Cat. No. B1358450
CAS RN: 445492-19-3
M. Wt: 292.33 g/mol
InChI Key: KCZSLOVKEZQJNT-UHFFFAOYSA-N
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Description

“8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid” is a chemical compound with the molecular formula C16H22N2O4 . Its CAS number is 886362-45-4 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-4-5-11-6-7-12(17-14(11)18)8-9-13(19)20/h6-7H,4-5,8-10H2,1-3H3,(H,19,20) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 306.36 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Furan Derivatives Synthesis : The chemical has been utilized in the synthesis of furan derivatives. Specifically, the reaction with acetic anhydride and sodium acetate leads to a mixture of 4,5-dihydro-3H-naphtho[1,8-bc]furans and lactones. The yields of these products vary based on the substituents on the benzene ring (Horaguchi, Hara, & Suzuki, 1982).

  • 1,8-Naphthyridin-5-one Derivative Synthesis : The compound is a precursor in the synthesis of a specific 1,8-naphthyridin-5-one derivative. This synthesis is notable for using an intramolecular 1,3-dipolar cycloaddition reaction as a key step (Read & Ray, 1995).

Biochemical Research

  • Neuronal Nitric Oxide Synthase Inhibitors : It has been used in the preparation of 2-aminopyridinomethyl pyrrolidines, which are potent and selective neuronal nitric oxide synthase inhibitors. A critical step in this synthesis is the deprotection of the benzyl group from the N-Boc and N-Bn double protected 2-aminopyridine ring (Ji, Jing, Huang, & Silverman, 2012).

  • Antagonists for Osteoporosis Treatment : It has been identified as a component in the synthesis of potent and selective antagonists of the αvβ3 receptor. These compounds have shown promise in the prevention and treatment of osteoporosis (Coleman et al., 2004).

Material Science and Spectroscopy

  • Organic Semiconductor Materials : Derivatives of 1,8-naphthyridine, including the compound , have been used to synthesize novel multifunctional organic semiconductor materials. These materials exhibit properties like blue fluorescence and are promising for applications in high-efficiency OLEDs (Wang et al., 2012).

  • Spectroscopic Properties in Metal Detection : The compound has been studied for its spectroscopic properties, particularly its absorption and fluorescence spectra in the presence of heavy metal ions, indicating potential use as a fluorescent probe (Gou et al., 2015).

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. The compound is accompanied by an exclamation mark pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-4-5-10-6-7-11(9-12(18)19)16-13(10)17/h6-7H,4-5,8-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZSLOVKEZQJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624705
Record name [8-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid

CAS RN

445492-19-3
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-3,4-dihydro-1,8-naphthyridine-7(2H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445492-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [8-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 445492-19-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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